![molecular formula C15H14ClNO2 B6381844 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261943-99-0](/img/structure/B6381844.png)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (C5DMP) is a phenolic compound that is used in a wide range of scientific research applications. It is a white solid with a molecular weight of 259.63 g/mol, and is soluble in water and organic solvents. C5DMP is commercially available in 95% purity and is used for a variety of applications in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is widely used in scientific research applications due to its high purity and stability. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe for detection of biological molecules. It has also been used in the synthesis of heterocyclic compounds and as a starting material for the preparation of other compounds.
Wirkmechanismus
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a phenolic compound with a chlorinated ring structure. This structure allows it to act as an electron-withdrawing group, which can facilitate the formation of new bonds in organic reactions. In addition, the dimethylaminocarbonyl group can act as a nucleophile and can react with electrophilic substrates to form new compounds.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes, such as cytochrome P450 enzymes. It has also been used to inhibit the growth of cancer cells and can act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is its high purity and stability, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can be toxic if not handled properly. It should be handled with caution and protective equipment should be worn when handling it.
Zukünftige Richtungen
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has a wide range of potential applications in scientific research and organic synthesis. In the future, it could be used to develop new drugs or to improve existing drugs. It could also be used to synthesize new compounds or to improve existing compounds. Additionally, it could be used to develop new methods of detection of biological molecules or to improve existing methods.
Synthesemethoden
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can be synthesized from 2-chloro-5-iodophenol and N,N-dimethylaminocarbonyl chloride in a two-step reaction. In the first step, the iodophenol is reacted with the N,N-dimethylaminocarbonyl chloride in an aqueous solution of sodium hydroxide to form a chlorinated phenol. The second step involves the reduction of the chlorinated phenol with sodium borohydride to yield 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVWSYXTZBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686105 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261943-99-0 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



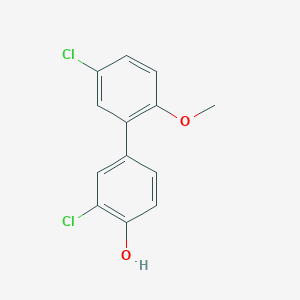

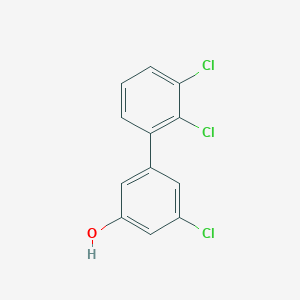

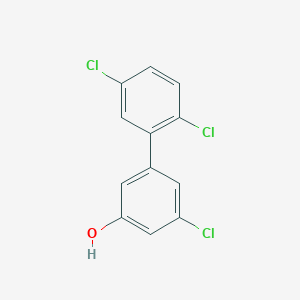
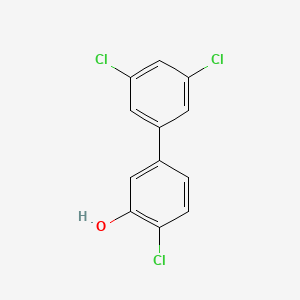
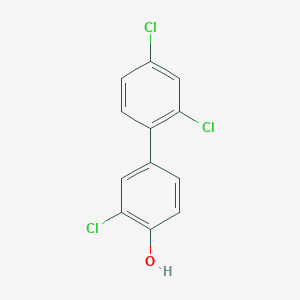

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
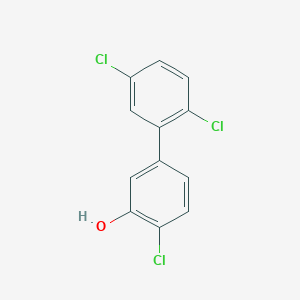
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)